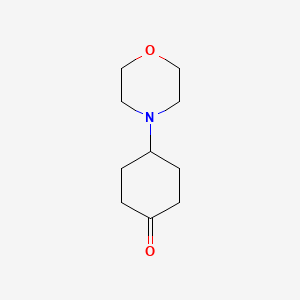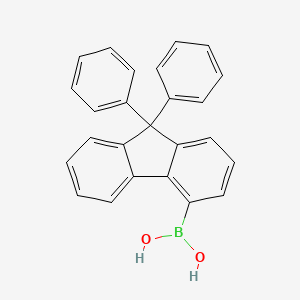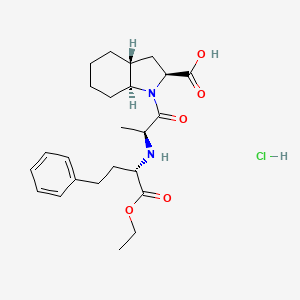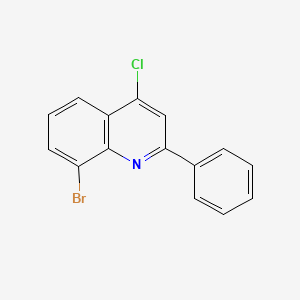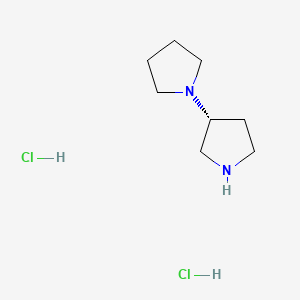
(R)-1,3'-Bipyrrolidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1,3'-Bipyrrolidine dihydrochloride, commonly known as (R)-1,3'-BPDC, is an organic compound containing two pyrrolidine rings linked together. It is a chiral compound, meaning that it has two different enantiomers, or mirror images of the molecule. (R)-1,3'-BPDC is a white, crystalline solid that is soluble in water and other polar solvents. It has a molecular weight of 164.02 g/mol and a melting point of 156-158°C.
Applications De Recherche Scientifique
Applications in Analytical and Biochemical Sciences
Ninhydrin Reaction : The ninhydrin reaction, known for its application in the detection and analysis of amino acids, peptides, and proteins, plays a crucial role across various scientific disciplines, including agricultural, biochemical, clinical, and environmental sciences. The unique chromogenic reaction of ninhydrin with primary amino groups forms a distinctive purple dye, facilitating the analysis of a wide range of compounds of interest in analytical chemistry and biochemistry (Friedman, 2004).
Rhodanine-Based Compounds : Rhodanine and its derivatives have been explored for numerous biological activities, demonstrating the critical need for careful evaluation of their biological activity due to challenges in optimizing these compounds for therapeutic use. Despite their potential, the non-specific interactions of rhodanine-based compounds with proteins highlight the complexity of their application in drug discovery (Tomašič & Mašič, 2012).
Thioureas in Drug Design : Thioureas represent a versatile class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their application in coordination chemistry and as ligands for metal complexes underscores their potential in designing novel therapeutic agents (Saeed, Flörke, & Erben, 2014).
Methodological Insights
Synthesis and Structural Analysis : The development and structural analysis of compounds, such as the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrate the intricacies involved in synthesizing and characterizing chemical entities. Such methodologies are fundamental in the research and development of new compounds with potential scientific applications (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKBIQXWILCIT-YCBDHFTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,3'-Bipyrrolidine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




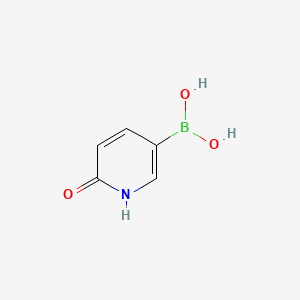
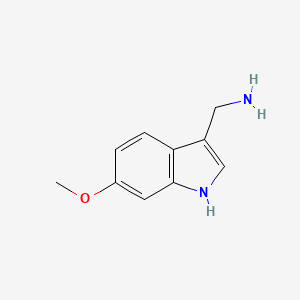


![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)
![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)
